1-[(3,4-dimethoxyphenyl)methyl]-3-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}urea
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Overview
Description
1-[(3,4-dimethoxyphenyl)methyl]-3-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}urea is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-dimethoxyphenyl)methyl]-3-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}urea can be achieved through a multi-step process involving the following key steps:
Formation of the 3,4-dimethoxyphenylmethyl intermediate: This can be synthesized by reacting 3,4-dimethoxybenzyl chloride with a suitable nucleophile such as sodium azide, followed by reduction to obtain the corresponding amine.
Synthesis of the pyrazolylphenyl intermediate: This involves the reaction of 4-bromoacetophenone with hydrazine hydrate to form 4-(1H-pyrazol-1-yl)acetophenone, which is then reduced to obtain the corresponding alcohol.
Coupling of intermediates: The final step involves the coupling of the two intermediates using a suitable coupling reagent such as carbonyldiimidazole (CDI) to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-dimethoxyphenyl)methyl]-3-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Biological Studies: It can be used as a probe to study the interactions of pyrazole-containing compounds with biological targets.
Materials Science: Its unique structure can be utilized in the design of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(3,4-dimethoxyphenyl)methyl]-3-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}urea is likely to involve interactions with specific molecular targets such as enzymes or receptors. The pyrazole moiety can form hydrogen bonds with target proteins, while the urea group can participate in additional interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
1-[(3,4-dimethoxyphenyl)methyl]-3-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}urea is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its structure provides multiple sites for interaction with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H24N4O4 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea |
InChI |
InChI=1S/C21H24N4O4/c1-28-19-9-4-15(12-20(19)29-2)13-22-21(27)23-14-18(26)16-5-7-17(8-6-16)25-11-3-10-24-25/h3-12,18,26H,13-14H2,1-2H3,(H2,22,23,27) |
InChI Key |
RVEZLPYHIUBVMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CC=C(C=C2)N3C=CC=N3)O)OC |
Origin of Product |
United States |
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